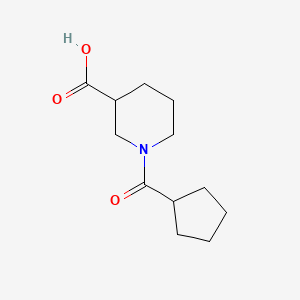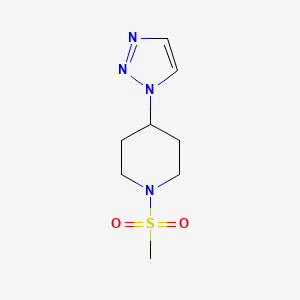![molecular formula C8H15Cl2N3O B2734706 1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride CAS No. 1955561-52-0](/img/structure/B2734706.png)
1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride is a useful research compound. Its molecular formula is C8H15Cl2N3O and its molecular weight is 240.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimycobacterial Activity and SAR of Piperazine Derivatives
Piperazine and its derivatives have been identified as core structures in the development of antimycobacterial agents. A review covering the period from 1971 to 2019 highlighted the significant role of piperazine as a vital building block in designing potent anti-tuberculosis molecules. These compounds have shown activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains, emphasizing the importance of piperazine in medicinal chemistry for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Piperazine Derivatives in Drug Development
A comprehensive patent review from 2010 to the present has underscored piperazine's significance in the rational design of drugs. The versatility of the piperazine scaffold is evident in its inclusion in drugs across various therapeutic categories, such as antipsychotics, antihistamines, antidepressants, anticancer, antivirals, cardio protectors, anti-inflammatories, and imaging agents. The modification of the substitution pattern on the piperazine nucleus has led to a noticeable difference in the medicinal potential of resultant molecules, demonstrating the broad potential of piperazine in drug discovery (Rathi et al., 2016).
Metabolic Pathways and Reactive Intermediates
Research into the metabolism of arylpiperazine derivatives, which are clinically applied in treating depression, psychosis, or anxiety, revealed insights into their metabolic pathways, including N-dealkylation to 1-aryl-piperazines. These metabolites are known for a variety of receptor-related effects, highlighting the complex metabolic fate and pharmacological significance of piperazine derivatives (Caccia, 2007).
Lurasidone: A Case Study in Piperazine Applications
Lurasidone, a novel benzisothiazole antipsychotic with a piperazine derivative, demonstrates the therapeutic versatility of piperazine-containing compounds. Approved for treating psychotic and mood disorders, lurasidone's development underscores the role of piperazine derivatives in addressing major clinical needs in psychiatric medicine (Pompili et al., 2018).
Propiedades
IUPAC Name |
2-(piperazin-1-ylmethyl)-1,3-oxazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-4-11(5-2-9-1)7-8-10-3-6-12-8;;/h3,6,9H,1-2,4-5,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVHEXCABZPPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=CO2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2734623.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide](/img/structure/B2734624.png)
![(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B2734626.png)

![N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2734632.png)
![4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2734635.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2734637.png)
![8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2734638.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2734639.png)


![8-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734642.png)
![N-(3-acetamidophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2734645.png)
![2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2734646.png)
